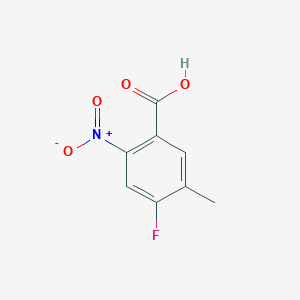

4-Fluoro-5-methyl-2-nitrobenzoic acid

Descripción general

Descripción

4-Fluoro-5-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various cellular targets, such as enzymes and receptors, to exert their effects .

Mode of Action

It’s known that nitrobenzoic acid derivatives can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the chemical structure of the target molecules, potentially altering their function .

Biochemical Pathways

Similar compounds have been shown to participate in the synthesis of novel quinazolinones, potential inhibitors of p38α mitogen-activated protein kinase (mapk) .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been reported to enhance the binding of insulin to adipocytes , suggesting potential effects on insulin signaling and glucose metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Cellular Effects

It has been suggested that the compound enhances the binding of insulin to adipocytes , indicating potential effects on cell signaling pathways and cellular metabolism.

Molecular Mechanism

Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These methods could potentially be involved in the metabolism of 4-Fluoro-5-methyl-2-nitrobenzoic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methyl-2-nitrobenzoic acid typically involves the nitration of 4-Fluoro-5-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

4-Fluoro-5-methylbenzoic acid+HNO3→4-Fluoro-5-methyl-2-nitrobenzoic acid+H2O

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-5-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a base.

Major Products Formed

Reduction: 4-Fluoro-5-methyl-2-aminobenzoic acid.

Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.

Aplicaciones Científicas De Investigación

4-Fluoro-5-methyl-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-2-methyl-5-nitrobenzoic acid

- 5-Fluoro-2-nitrobenzoic acid

- 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Uniqueness

4-Fluoro-5-methyl-2-nitrobenzoic acid is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which can be advantageous in various applications compared to its similar compounds.

Actividad Biológica

4-Fluoro-5-methyl-2-nitrobenzoic acid (CAS No. 1437780-11-4) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆FNO₄, characterized by a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid framework. These substituents significantly influence its chemical behavior and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, derivatives of nitrobenzoic acids have shown potential in inhibiting p38α mitogen-activated protein kinase, which plays a crucial role in inflammation and stress responses .

- Metabolic Applications : There is preliminary evidence suggesting that this compound may enhance insulin binding to adipocytes, indicating potential applications in metabolic research and diabetes treatment .

Synthesis

The synthesis of this compound typically involves the nitration of 4-Fluoro-5-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction can be summarized as follows:

This process may require optimization for yield and purity, often employing recrystallization and chromatography techniques .

Interaction Studies

Understanding the interactions of this compound with biological systems is essential for elucidating its mechanisms of action. Techniques such as molecular docking and binding assays are crucial for characterizing these interactions comprehensively. Initial studies suggest it may interact with specific proteins or enzymes, potentially altering their activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-2-methyl-5-nitrobenzoic acid | Different positioning of groups | Varies in reactivity due to different substituent positions |

| 5-Fluoro-2-nitrobenzoic acid | Lacks methyl group | Exhibits different electronic properties |

| 4-Fluoro-2-methoxy-5-nitrobenzoic acid | Contains methoxy instead of methyl | Alters solubility and reactivity profiles |

The unique arrangement of substituents in this compound contributes to its distinct chemical and physical properties, making it advantageous in various applications compared to its analogs .

Propiedades

IUPAC Name |

4-fluoro-5-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)7(10(13)14)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJUMLZJPARDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.